An In-depth Technical Guide to 4-Methoxy-5-methyl-indan-1-one: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Methoxy-5-methyl-indan-1-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction and Chemical Identity
4-Methoxy-5-methyl-indan-1-one belongs to the indanone family, a class of bicyclic ketones that are prevalent scaffolds in medicinal chemistry. The indanone core is a key structural motif in a variety of biologically active molecules and natural products. The specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 5-position is anticipated to confer unique electronic and steric properties, influencing its reactivity and biological interactions.
Molecular Formula: C₁₁H₁₂O₂
Based on the structures of closely related methoxy-methyl-indanones, the molecular formula for 4-Methoxy-5-methyl-indan-1-one is confidently predicted to be C₁₁H₁₂O₂.[1][2]
Structure:
Caption: Proposed Friedel-Crafts synthesis of 4-Methoxy-5-methyl-indan-1-one.
Detailed Experimental Protocol (Hypothetical):
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Precursor Synthesis: The synthesis would commence with the preparation of 3-(2-methoxy-3-methylphenyl)propanoic acid. This could be achieved through various standard organic chemistry reactions, potentially starting from 2-methoxy-3-methylbenzaldehyde.
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Cyclization:
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To a flask equipped with a mechanical stirrer, add 3-(2-methoxy-3-methylphenyl)propanoic acid.
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Add an excess of polyphosphoric acid (PPA) as both the solvent and the catalyst. The high viscosity of PPA necessitates efficient stirring.
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Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The optimal temperature and time are crucial to prevent polymerization or side reactions. [3] * Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.
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The solid product precipitates out of the aqueous solution.
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Purification:
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Collect the crude product by vacuum filtration and wash thoroughly with water to remove any residual acid.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Methoxy-5-methyl-indan-1-one.
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Causality in Experimental Choices:
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Choice of Catalyst: PPA is often preferred for its ease of handling compared to Lewis acids like AlCl₃, which are highly sensitive to moisture. [3]* Temperature Control: Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote undesirable side reactions, including polymerization.
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Quenching on Ice: This is a standard and critical step to rapidly cool the reaction, stop the reaction, and facilitate the precipitation of the organic product from the now aqueous medium.
Applications in Drug Development and Research
Indanone derivatives are valuable scaffolds in medicinal chemistry due to their rigid bicyclic structure, which can orient substituents in well-defined spatial arrangements for optimal interaction with biological targets.
Potential as a Building Block:
4-Methoxy-5-methyl-indan-1-one is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality can be readily transformed into other functional groups, and the aromatic ring can undergo further substitutions.
Reported Biological Activities of Related Indanones:
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Antimicrobial and Anticancer Properties: Various substituted indanones have been investigated for their potential as antimicrobial and anticancer agents. [2]* Neuroprotective Agents: The indanone scaffold is a core component of drugs used in the treatment of neurodegenerative diseases.
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Enzyme Inhibition: The rigid structure of indanones makes them suitable candidates for designing specific enzyme inhibitors.
Safety and Handling
While specific toxicity data for 4-Methoxy-5-methyl-indan-1-one is not available, general precautions for handling substituted indanones should be followed. Based on similar compounds, it may cause skin and eye irritation. [4] General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin, eyes, and clothing.
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In case of contact, flush the affected area with copious amounts of water.
References
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NextSDS. 4-CHLORO-5-METHOXY-1-INDANONE — Chemical Substance Information.[Link]
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PubChem. 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. National Institutes of Health. [Link]
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Stenutz. 4-methoxy-1-indanone.[Link]
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ChemBK. 4-Methoxy-1-indanone.[Link]
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.[Link]
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PubChem. 5-Methoxyindan-1-one | C10H10O2 | CID 78787. National Institutes of Health. [Link]
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PMC. Annulations involving 1-indanones to access fused- and spiro frameworks. National Center for Biotechnology Information. [Link]
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Vinati Organics. Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.[Link]
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.[Link]
